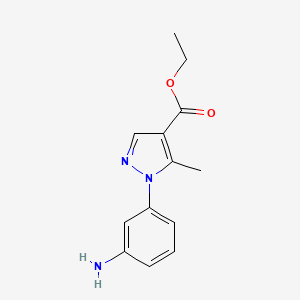

ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(3-aminophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFMLGYOBKJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209540-02-3 | |

| Record name | ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for the design of a vast array of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on a specific, yet highly representative member of this class: ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or specialized research compound, its synthesis and potential applications can be understood through established chemical principles and the activities of closely related analogues. This document serves as a technical primer for researchers interested in the synthesis, properties, and potential applications of this and similar pyrazole-based compounds.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most classical and reliable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the synthesis of this compound, the logical precursors would be (3-aminophenyl)hydrazine and a suitable β-ketoester, such as ethyl 2-methyl-3-oxobutanoate or a related derivative.

The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4] An acid catalyst is typically employed to facilitate the condensation steps.[2]

Generalized Experimental Protocol for Knorr Pyrazole Synthesis

This protocol is a generalized procedure based on standard methods for the Knorr pyrazole synthesis and should be adapted and optimized for the specific reactants.

Materials:

-

(3-aminophenyl)hydrazine (or its hydrochloride salt)

-

Ethyl acetoacetate (or a suitable derivative like ethyl 2-methyl-3-oxobutanoate)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Concentrated Hydrochloric Acid or Glacial Acetic Acid (as catalyst, if needed)

-

Ice bath

-

Reflux apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-aminophenyl)hydrazine (1.0 equivalent) in the chosen solvent (e.g., ethanol).

-

Addition of β-Ketoester: To the stirred solution, add the β-ketoester (1.0 to 1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Catalyst Addition (Optional): If using a hydrazine salt or if the reaction is slow, add a catalytic amount of acid (e.g., a few drops of concentrated HCl or glacial acetic acid).

-

Reaction Heating: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum. The cooled mixture can be poured into ice-water to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold solvent (e.g., water or cold ethanol). The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthetic Workflow Diagram

Caption: Knorr synthesis workflow for the target pyrazole.

Physicochemical Properties

As specific data for the title compound is not available, the following table presents data for structurally related pyrazole derivatives to provide an estimate of its expected properties.

| Property | Ethyl 5-amino-1-(3-chlorophenyl)\n-1H-pyrazole-4-carboxylate[5] | Ethyl 5-amino-1-phenyl\n-1H-pyrazole-4-carboxylate[6] | Ethyl 5-amino-1-methyl\n-1H-pyrazole-4-carboxylate[7] |

| CAS Number | 15001-08-8 | 16078-71-0 | 31037-02-2 |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | C₁₂H₁₃N₃O₂ | C₇H₁₁N₃O₂ |

| Molecular Weight | 265.7 g/mol | 231.25 g/mol | 169.18 g/mol |

| Melting Point | 115-117 °C | Not available | Not available |

| Boiling Point | 419.5 °C | Not available | Not available |

| Calculated XLogP3 | 2.87 | 2.3 | 0.7 |

The target compound, this compound, would have a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . Its properties are expected to be in a similar range to its phenyl and chlorophenyl analogues.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole core is a key feature in several commercially successful drugs, including the anti-inflammatory drug Celecoxib and the analgesic Metamizole.[8] The aminophenyl substituent of the target compound is of particular interest as the amino group provides a handle for further chemical modification, allowing for the generation of diverse chemical libraries for drug screening.

Potential as a Scaffold in Drug Design

The structure of this compound contains several key features that make it an attractive starting point for medicinal chemistry campaigns:

-

The Pyrazole Core: Provides a stable, aromatic platform that can engage in various interactions with biological targets.

-

The 3-Aminophenyl Group: The amino group can act as a hydrogen bond donor or can be readily derivatized to introduce new functionalities. Its position on the phenyl ring influences the overall geometry of the molecule.

-

The Ethyl Carboxylate Group: This ester group can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group with target proteins, or it can be converted to a variety of amides.

-

The 5-Methyl Group: Provides a lipophilic contact point and can influence the orientation of the N-phenyl ring.

Conceptual Role in Drug Discovery

Caption: Role of a core scaffold in a drug discovery pipeline.

Research on related aminopyrazole derivatives has shown their potential as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes.[8] Additionally, various substituted pyrazoles have been investigated for their antimicrobial, antifungal, and anticancer activities.[9] The specific substitution pattern of the title compound makes it a candidate for investigation in these and other therapeutic areas.

Conclusion

This compound represents a valuable, albeit less-characterized, building block in the field of medicinal chemistry. Its synthesis is accessible through the robust Knorr pyrazole synthesis. While specific data for this compound is sparse, the known biological activities of its structural analogues suggest its potential as a scaffold for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this promising pyrazole derivative.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Ren, Z., et al. (2009). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2469.

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Chawla, G., & Chawla, A. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 74–86.

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

- Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(4), 321-329.

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

- 1. Knorr Pyrazole Synthesis [drugfuture.com]

- 2. name-reaction.com [name-reaction.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

physicochemical properties of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole nucleus is a significant scaffold in medicinal chemistry, found in a variety of approved drugs.[1] The substituents on the pyrazole ring—an aminophenyl group at the N1 position, a methyl group at C5, and an ethyl carboxylate at C4—confer specific physicochemical properties that are critical to its behavior in biological and chemical systems. These properties govern its solubility, stability, absorption, and interaction with biological targets, making their thorough characterization a cornerstone of any research or development program.

This guide provides a detailed examination of the key physicochemical properties of this compound. In the absence of extensive published data for this specific molecule, this paper draws upon established principles of physical organic chemistry and data from structurally related analogs to provide well-founded estimations and robust experimental protocols for empirical determination.

Predicted Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical profile is foundational to its development. The following table summarizes the predicted properties for this compound, based on its chemical structure and data from analogous compounds.

| Property | Predicted Value / Information | Rationale and Comparative Insights |

| Chemical Structure | The structure consists of a central 1,5-disubstituted pyrazole ring. An ethyl ester at position 4 is an electron-withdrawing group, while the methyl group at position 5 is weakly electron-donating. The 3-aminophenyl substituent at the N1 position introduces a basic center and potential for hydrogen bonding. | |

| Molecular Formula | C₁₃H₁₅N₃O₂ | Derived from the chemical structure. |

| Molecular Weight | 245.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | A majority of similar pyrazole derivatives exist as solids at room temperature.[2] |

| Melting Point (°C) | Estimated: 100-120 | This is an estimation. For comparison, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has a reported melting point of 101-103°C.[3] The presence of the additional methyl group may slightly alter the crystal lattice and thus the melting point. |

| Aqueous Solubility | Poorly soluble | The molecule has significant hydrophobic character due to the phenyl ring and ethyl group. The amino group and ester carbonyl can act as hydrogen bond acceptors, but overall low aqueous solubility is expected. Kinetic solubility is likely to differ from thermodynamic solubility.[4][5] |

| pKa (Acid Dissociation Constant) | Estimated Basic pKa: 3-5 Estimated Acidic pKa: >14 | The primary basic center is the aniline-like amino group. Its basicity is reduced by the electron-withdrawing nature of the attached pyrazole ring system. The N-H of the pyrazole ring itself is only very weakly acidic, similar to pyrrole. |

| LogP (Octanol-Water Partition Coefficient) | Estimated: 2.0-3.0 | This value is predicted based on the presence of both hydrophobic (phenyl, ethyl, methyl) and hydrophilic (amino, ester, pyrazole nitrogens) moieties. Software like ChemDraw or ACD/PhysChem Suite can provide computational estimates.[6][7][8] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. The causality behind experimental choices is explained to ensure methodological robustness.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range. The capillary method is a standard, reliable, and widely used technique.[9][10]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount (2-3 mm height) into a capillary tube sealed at one end.[11][12]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[11][12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Experience: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[13] It measures the equilibrium concentration of a compound in a saturated solution, which is highly relevant for predicting oral absorption and bioavailability. The key principle is to allow sufficient time for the solid compound to equilibrate with the solvent.[4][14]

Protocol:

-

System Preparation: Add an excess amount of the solid compound to a series of glass vials containing a well-defined aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.[13]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a set period to let undissolved solids settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations in the same buffer. Analyze both the standards and the filtered supernatant using a validated analytical method, typically UV-Vis spectroscopy or RP-HPLC.

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

-

Validation: The experiment should be performed in triplicate. The presence of undissolved solid in the vials at the end of the experiment must be visually confirmed.

Caption: Potentiometric Titration Workflow for pKa.

Stability Profile

Trustworthiness: The stability of a drug substance is a critical quality attribute. Pyrazole rings are generally stable, but the overall stability of the molecule will be influenced by its substituents. The aminophenyl group is susceptible to oxidation, which could lead to coloration and the formation of degradation products. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines. [1][15][16] Forced Degradation (Stress Testing):

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule. [17]This involves exposing the compound to conditions more severe than those used for accelerated stability testing.

-

Acid/Base Hydrolysis: Reflux the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid material and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). [17]* Thermal Stress: Expose the solid compound to high temperatures (e.g., 60°C or higher).

A stability-indicating analytical method, typically RP-HPLC, must be developed and validated to separate the parent compound from any degradation products formed during these studies. [18]

Analytical Characterization

Chromatographic Properties (RP-HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for assessing the purity and stability of the compound.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point. [3][19]* Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical for compounds of this polarity. [3][20]* Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., determined by a UV scan).

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Properties

-

¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Expected signals would include: a singlet for the pyrazole C-H proton, signals in the aromatic region (approx. 6.5-8.0 ppm) for the aminophenyl group, a quartet and a triplet for the ethyl ester group, a singlet for the C5-methyl group, and a broad singlet for the -NH₂ protons. [21][22][23] * ¹³C NMR: Distinct signals are expected for each of the 13 carbon atoms, including the carbonyl carbon of the ester (approx. 160-170 ppm) and the aromatic and pyrazole ring carbons. [21][22][23][24]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion: In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 246.29.

-

Fragmentation: Characteristic fragmentation may involve the loss of the ethoxy group (-OC₂H₅) from the ester, or cleavage of the ester group itself. The specific fragmentation pattern helps to confirm the structure. [25][26][27][28]

-

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. Available from: [Link]

-

SoftwareOne Marketplace. PhysChem Suite. Available from: [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). Available from: [Link]

-

ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020-08-23). Available from: [Link]

-

Journal of Pharmaceutical Analysis. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]

-

PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). Available from: [Link]

-

PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). Available from: [Link]

-

Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products. (2025-04-30). Available from: [Link]

-

SlideShare. experiment (1) determination of melting points. (2021-09-19). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

-

PMC - NIH. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014-09-27). Available from: [Link]

-

Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984-07-01). Available from: [Link]

-

R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]

-

ResearchGate. Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). Available from: [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. (2019-10-02). Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

-

Chemaxon Docs. Physico-chemical plugins. Available from: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (2025-08-06). Available from: [Link]

-

De Gruyter. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. (2025-08-07). Available from: [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. | Download Table. Available from: [Link]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). Available from: [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. Available from: [Link]

Sources

- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijcpa.in [ijcpa.in]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. platform.softwareone.com [platform.softwareone.com]

- 7. acdlabs.com [acdlabs.com]

- 8. revvitysignals.com [revvitysignals.com]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. snscourseware.org [snscourseware.org]

- 18. pharmtech.com [pharmtech.com]

- 19. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Aminophenyl Pyrazole Carboxylates

Abstract

Aminophenyl pyrazole carboxylates represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this versatile heterocyclic system. We will dissect key methodologies, including the classical Knorr pyrazole synthesis, modern multicomponent reactions (MCRs), and the strategic use of microwave-assisted protocols. The discussion emphasizes the mechanistic rationale behind experimental choices, offering researchers and drug development professionals a robust framework for designing and executing efficient syntheses. Detailed protocols, comparative data, and mechanistic diagrams are provided to bridge theoretical concepts with practical laboratory applications.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore, interacting with a wide range of biological targets. The specific incorporation of an aminophenyl group and a carboxylate moiety enhances this potential, providing key vectors for molecular recognition and tuning of physicochemical properties. These functionalities are instrumental in developing targeted therapies, from kinase inhibitors to novel anti-infective agents.[2][6]

The drive for more efficient, cost-effective, and environmentally benign synthetic methods has led to significant innovation in accessing these complex scaffolds.[3][7] This guide focuses on the most reliable and adaptable strategies available to the modern chemist.

Core Synthetic Strategies

The construction of the aminophenyl pyrazole carboxylate core can be approached through several strategic disconnections. The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

The Knorr Pyrazole Synthesis: A Foundational Approach

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[4][8] The reaction classically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound under acidic conditions.[8][9][10]

Mechanism & Rationale: The synthesis begins with the reaction of an aminophenylhydrazine with a β-ketoester (a common 1,3-dicarbonyl equivalent for introducing the carboxylate). The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[9][11] An acid catalyst is typically employed to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[8][9][11]

-

Choice of Hydrazine: To synthesize an aminophenyl pyrazole, a substituted phenylhydrazine, such as (4-aminophenyl)hydrazine, is required. The stability and commercial availability of the hydrazine are key considerations.

-

Choice of 1,3-Dicarbonyl: An ethyl acetoacetate or a similar β-ketoester is the ideal partner, as it directly installs the required carboxylate (ester) functionality at the C4 or C5 position of the pyrazole ring.

-

Regioselectivity: A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomers.[12] The initial nucleophilic attack can occur at either carbonyl group, leading to two different products. Reaction conditions, such as pH and temperature, can influence this selectivity, but often a mixture is obtained.[12]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Modern synthetic chemistry increasingly favors one-pot procedures that combine multiple starting materials in a single operation, minimizing waste and improving efficiency.[7] MCRs are particularly well-suited for constructing complex heterocyclic systems like aminophenyl pyrazole carboxylates.[13][14]

A common three-component approach involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an aminophenylhydrazine.[14][15]

Causality and Advantages: This strategy often begins with a Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate in situ. This is followed by a Michael addition of the hydrazine and subsequent cyclization/dehydration.

-

Atom Economy: MCRs are inherently atom-economical, incorporating the majority of the atoms from the starting materials into the final product.[3]

-

Operational Simplicity: Combining multiple steps into a single pot reduces the need for intermediate purification, saving time and resources.[3]

-

Diversity-Oriented Synthesis: By simply varying the aldehyde, β-ketoester, or hydrazine component, large libraries of structurally diverse pyrazoles can be rapidly synthesized, which is highly advantageous in drug discovery.[14]

The workflow for a typical three-component synthesis is illustrated below.

Caption: Mechanism for a three-component pyrazole carboxylate synthesis.

Experimental Protocols & Data

Protocol: One-Pot Synthesis of Ethyl 5-amino-1-(4-aminophenyl)-3-aryl-1H-pyrazole-4-carboxylate

This protocol is a representative example adapted from multicomponent synthesis literature. [14][15] Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

(4-aminophenyl)hydrazine hydrochloride (1.0 mmol)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic, ~0.1 mL)

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), (4-aminophenyl)hydrazine hydrochloride (1.0 mmol), and ethanol (10 mL).

-

Add a catalytic amount of glacial acetic acid to the stirred solution.

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure aminophenyl pyrazole carboxylate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Comparative Data: Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction outcomes.

| Entry | Catalyst | Method | Time | Yield (%) |

| 1 | Acetic Acid | Conventional Reflux | 5 h | 78 |

| 2 | Acetic Acid | Microwave (100 W) | 7 min | 92 |

| 3 | None | Conventional Reflux | 12 h | 45 |

| 4 | None | Microwave (100 W) | 20 min | 65 |

Data is illustrative, based on typical results reported in the literature. [16][17]As the table shows, microwave irradiation drastically reduces reaction times while often improving yields.

Conclusion and Future Outlook

The synthesis of aminophenyl pyrazole carboxylates is a well-established field with robust and versatile methodologies. The classical Knorr synthesis provides a fundamental route, while modern multicomponent reactions offer superior efficiency and flexibility for creating diverse molecular libraries. The integration of enabling technologies like microwave-assisted synthesis further streamlines these processes, accelerating the discovery and development of new therapeutic agents.

Future efforts will likely focus on developing even more sustainable ("green") protocols, utilizing water as a solvent, employing recyclable catalysts, and exploring flow chemistry for continuous manufacturing. [3][7][18]As our understanding of the biological importance of this scaffold grows, so too will the innovation in the chemical methods used to synthesize it.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- ResearchGate. (2025).

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.

- MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.

- Taylor & Francis Online. (n.d.). Full article: Green synthesis of pyrazole systems under solvent-free conditions.

- Jetir.Org. (n.d.).

- Slideshare. (n.d.). knorr pyrazole synthesis.

- Bentham Science Publisher. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.

- n.a. (n.d.).

- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- RSC Publishing. (n.d.).

- n.a. (2021). Multicomponent Approach to Functionalized Pyrazoles. J. Org. Chem., 86, 9289–9298.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- Bentham Science Publishers. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700.

- Journal of the American Chemical Society. (2020).

- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.

- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

- Benchchem. (n.d.).

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- MDPI. (2023).

- PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities.

- PubMed. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Arch Pharm (Weinheim), 353(12).

- PubMed Central (PMC) - NIH. (n.d.).

- PubMed. (2024).

- n.a. (2025).

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. knorr pyrazole synthesis | PPTX [slideshare.net]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 15. sid.ir [sid.ir]

- 16. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. tandfonline.com [tandfonline.com]

Probing the Core: A Technical Guide to the Theoretical Investigation of Pyrazole Derivatives' Electronic Structure

For researchers, medicinal chemists, and drug development professionals, understanding the intricate electronic landscape of heterocyclic compounds is paramount to unlocking their therapeutic potential. Pyrazole derivatives, a versatile class of five-membered nitrogen-containing heterocycles, are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3][4][5] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to dissect the electronic structure of pyrazole derivatives, offering insights into their reactivity, stability, and interaction with biological targets.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a key pharmacophore due to its unique structural and electronic properties.[6] Its two adjacent nitrogen atoms create a distinct electronic environment, influencing the molecule's dipole moment, hydrogen bonding capabilities, and overall polarity.[1] These characteristics are crucial for molecular recognition and binding to biological macromolecules, making pyrazole derivatives attractive candidates for drug design.[5][7] Their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, underscore the importance of this heterocyclic core.[1][4][8][9][10]

A thorough understanding of the electronic structure—the distribution of electrons within the molecule—is fundamental to predicting a derivative's behavior. It governs the molecule's reactivity, stability, and the non-covalent interactions that drive drug-receptor binding. Computational chemistry provides a powerful lens through which we can visualize and quantify these electronic properties, guiding the rational design of more potent and selective therapeutic agents.[9]

The Computational Chemist's Toolkit: Methods for Electronic Structure Elucidation

A multi-faceted approach, employing a suite of computational methods, is essential for a comprehensive analysis of pyrazole derivatives' electronic structure. Each method offers a unique perspective, and their combined application provides a holistic understanding.

Density Functional Theory (DFT): The Workhorse of Electronic Structure Calculation

Expertise & Experience: Density Functional Theory (DFT) has become the cornerstone of computational chemistry for its balance of accuracy and computational efficiency.[9] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron Schrödinger equation by calculating the electron density, a more manageable property. For pyrazole derivatives, DFT is instrumental in determining optimized molecular geometries, vibrational frequencies, and a host of electronic properties.[11][12][13][14][15]

Trustworthiness: The reliability of DFT calculations hinges on the choice of the functional and basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules like pyrazoles, often providing results in good agreement with experimental data.[11] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including lone pairs and diffuse electrons.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation using DFT

-

Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation:

-

Select the DFT method: B3LYP.

-

Choose a suitable basis set: 6-311++G(d,p).

-

Specify the calculation type: Opt (geometry optimization) and Freq (frequency calculation to confirm a true minimum).

-

Define the charge and multiplicity of the molecule.

-

-

Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis of Results:

-

Optimized Geometry: Extract the final, low-energy 3D coordinates.

-

Thermodynamic Properties: Analyze the output for enthalpy, Gibbs free energy, and entropy.[11][16]

-

Vibrational Frequencies: Confirm the absence of imaginary frequencies, which indicates a true energy minimum.

-

Electronic Properties: The output file will contain information on the dipole moment, orbital energies, and other electronic descriptors.

-

Natural Bond Orbital (NBO) Analysis: Unveiling Bonding and Charge Distribution

Expertise & Experience: While DFT provides a picture of the overall electron density, Natural Bond Orbital (NBO) analysis dissects this density into a more chemically intuitive framework of localized bonds, lone pairs, and core orbitals.[8] This method is invaluable for understanding charge transfer interactions, hyperconjugation, and the nature of chemical bonds within pyrazole derivatives.[8][17]

Trustworthiness: NBO analysis is a self-validating system in that it provides a quantitative measure of the "Lewis-likeness" of the calculated electronic structure. Deviations from an idealized Lewis structure, quantified by second-order perturbation theory analysis of the Fock matrix, highlight important delocalization and donor-acceptor interactions.

Experimental Protocol: Performing NBO Analysis

-

Prerequisite: A completed DFT calculation (geometry optimization) is required.

-

Input File Modification: Add the Pop=NBO keyword to the route section of the DFT input file.

-

Execution: Rerun the calculation.

-

Analysis of NBO Output:

-

Natural Atomic Charges: Examine the charge distribution on each atom.

-

Natural Bond Orbitals: Analyze the composition of the bonding orbitals.

-

Second-Order Perturbation Analysis: Identify significant donor-acceptor (bond-antibond) interactions and their stabilization energies (E(2)). These interactions are key indicators of hyperconjugation and electron delocalization.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Probing Reactivity and Stability

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[18] The HOMO-LUMO energy gap (ΔE) is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[18][19]

Trustworthiness: The energies of the HOMO and LUMO can be used to calculate a range of global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative basis for comparing the reactivity of different pyrazole derivatives.[19]

Data Presentation: Key Electronic and Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and stability[18][19] |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution[19] |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Visualizing the Electronic Landscape: Molecular Electrostatic Potential (MEP)

Expertise & Experience: The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

Trustworthiness: MEP maps are directly calculated from the electronic wave function and provide a reliable, qualitative prediction of how a molecule will interact with other charged or polar species. This is particularly useful in drug design for predicting hydrogen bonding interactions and other non-covalent binding modes.[8]

Mandatory Visualization: Computational Workflow and Molecular Structure

Below are Graphviz diagrams illustrating a typical computational workflow for analyzing pyrazole derivatives and a representative molecular structure.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line [ouci.dntb.gov.ua]

- 11. espublisher.com [espublisher.com]

- 12. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. espublisher.com [espublisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 15, 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][3][4] This in-depth technical guide provides a comprehensive literature review of the diverse biological activities exhibited by substituted pyrazole derivatives. We delve into their significant roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering insights into their mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, facilitating the rational design of next-generation pyrazole-based therapeutics.

Introduction: The Enduring Significance of the Pyrazole Moiety

Pyrazoles and their derivatives have garnered immense interest in the scientific community due to their wide spectrum of pharmacological activities.[5][6][7] The presence of the pyrazole core in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug ruxolitinib, underscores its therapeutic potential.[5][1] The metabolic stability of the pyrazole ring, rendering it less susceptible to oxidative metabolism compared to other five-membered heterocycles, is a key factor in its success in drug design.[8] This guide will explore the multifaceted biological activities of substituted pyrazoles, providing a foundation for further research and development in this exciting area of medicinal chemistry.

General Synthetic Strategies for Substituted Pyrazoles

The synthesis of the pyrazole core is well-established, with several versatile methods available to medicinal chemists. A common and classical approach is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound in the presence of a catalytic acid.[9]

Another widely employed method is the 1,3-dipolar cycloaddition of a nitrile imine with an alkene, which offers a high degree of regioselectivity.[1] Additionally, the cyclocondensation reaction of α,β-unsaturated carbonyl compounds with hydrazines provides a straightforward route to substituted pyrazoles.[5] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, allowing for a high degree of chemical diversity.

Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine or hydrazine salt (1-1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a protic acid (e.g., hydrochloric acid or sulfuric acid) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired substituted pyrazole.

Anticancer Activity of Substituted Pyrazoles

Substituted pyrazoles have emerged as a significant class of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines.[9][10] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[4][11]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mode of anticancer action for many pyrazole derivatives is the inhibition of protein kinases.[4][11] These enzymes play a crucial role in cell signaling and are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Many pyrazole-based compounds have been identified as potent dual inhibitors of EGFR and VEGFR-2, two key tyrosine kinases involved in tumor growth and angiogenesis.[9][12] By simultaneously blocking these pathways, these compounds can exert a synergistic anticancer effect.[12]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers.[2][13][14] Substituted pyrazoles have been shown to inhibit various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[9]

-

Other Kinase Targets: Pyrazole derivatives have also been reported to inhibit other important kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and BRAF V600E.[9][15]

Signaling Pathway: EGFR and VEGFR-2 Inhibition by Substituted Pyrazoles

Caption: Inhibition of EGFR and VEGFR-2 signaling by substituted pyrazoles.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For instance, the presence of specific aryl groups at the N1, C3, and C5 positions can significantly influence their inhibitory potency against various kinases. The exploration of SAR is crucial for the rational design of more potent and selective anticancer agents.[10]

Experimental Protocols for Anticancer Activity Evaluation

2.3.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][16]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3.2. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Protocol:

-

Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the substituted pyrazole derivative at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody or measuring the amount of ADP produced using a luminescence-based assay.[4]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Summary of Anticancer Activity Data

| Pyrazole Derivative Type | Target Cancer Cell Line | IC50 (µM) | Reference |

| Indole-pyrazole hybrid | HepG2 (Liver) | 6.1 | [4] |

| Pyrazolone-pyrazole | MCF7 (Breast) | 16.5 | [9] |

| Pyrazole carbaldehyde | MCF7 (Breast) | 0.25 | [9] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [9] |

Antimicrobial Activity of Substituted Pyrazoles

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazoles have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial drugs.[7][8][17][18]

Mechanism of Action: Diverse Antimicrobial Targets

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[18] Others are believed to disrupt the bacterial cell wall, leading to cell lysis.[18] The specific mechanism of action is often dependent on the substitution pattern of the pyrazole ring.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the antimicrobial potency of pyrazole derivatives can be significantly influenced by the nature of the substituents. For example, the introduction of fluoro-substituents in coumarin-substituted pyrazoles has been shown to enhance their activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] Similarly, the presence of lipophilic chloro and bromo substituents has been correlated with increased antimicrobial activity.[17]

Experimental Protocol for Antimicrobial Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6][17][18][19]

Step-by-Step Broth Microdilution Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth medium.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Summary of Antimicrobial Activity Data

| Pyrazole Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |

| Coumarin-substituted pyrazole | MRSA | 3.125 | [8] |

| Naphthyl-substituted pyrazole hydrazone | Acinetobacter baumannii | 0.78-1.56 | [18] |

| Quinoline-substituted pyrazole | Staphylococcus aureus | 0.12-0.98 | [18] |

| Pyrazole-containing benzofuran | Klebsiella pneumoniae | 3.91 | [18] |

Anti-inflammatory Activity of Substituted Pyrazoles

Inflammation is a complex biological response implicated in a wide range of diseases.[20] Pyrazole derivatives, most notably celecoxib, are well-known for their potent anti-inflammatory properties.[21]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[22] Some pyrazole compounds also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[3]

Signaling Pathway: COX-2 Inhibition in the Inflammatory Cascade

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro kinase assay [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Handling of Pyrazole Compounds: A Technical Guide to Safety and Precaution

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the inherent bioactivity of these compounds necessitates a profound understanding and rigorous application of safety protocols. This guide, intended for laboratory personnel, provides an in-depth examination of the safety and handling precautions for pyrazole compounds, moving beyond mere procedural lists to explain the rationale behind each recommendation. Our focus is on fostering a culture of safety through scientific understanding, ensuring that innovation in drug discovery is not compromised by avoidable risks.

The Toxicological Profile of Pyrazole Compounds: Understanding the "Why" Behind the Hazard

A thorough appreciation of the potential hazards of pyrazole compounds begins with understanding their toxicological profile. While individual derivatives will exhibit unique properties, the core pyrazole structure presents a set of characteristic risks that demand careful management.

GHS Hazard Classification

Based on available Safety Data Sheets (SDS), pyrazole is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2][3][4][5]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

It is crucial to note that while some derivatives may have less severe classifications, a conservative "worst-case" approach should be adopted when handling novel or poorly characterized pyrazole compounds[6].

Mechanistic Insights into Pyrazole Toxicity

Understanding the mechanisms by which pyrazoles exert their toxic effects is paramount for appreciating the importance of stringent safety measures.

The liver is a primary site of pyrazole metabolism, primarily mediated by the cytochrome P-450 (CYP) enzyme system, particularly CYP2E1[2][7]. While metabolism is a natural detoxification pathway, it can also lead to the formation of reactive intermediates. Pyrazole and its derivatives are known to be both inhibitors and inducers of CYP2E1[7][8]. This dual role can lead to complex drug-drug interactions and unpredictable toxicological outcomes. Chronic exposure can lead to liver enlargement and other signs of hepatotoxicity[4][9].

Diagram: Simplified Metabolic Pathway of Pyrazole in the Liver

Caption: Pyrazole undergoes metabolism in the liver, primarily by CYP2E1, leading to metabolites that are then excreted.

A notable and well-documented toxic effect of pyrazole is its impact on the thyroid gland. Studies have shown that pyrazole can cause necrosis of thyroid follicular epithelial cells, leading to a significant decrease in serum thyroxine (T4) and triiodothyronine (T3) levels[10][11]. The proposed mechanism involves the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones. This disruption of hormone production triggers a compensatory increase in thyroid-stimulating hormone (TSH), which, over time, can lead to thyroid enlargement[10]. This specific organ toxicity underscores the importance of minimizing systemic exposure.

The spleen has been identified as a target organ for pyrazole-induced toxicity[12]. While the precise mechanism for pyrazoles is not fully elucidated, insights can be drawn from studies on structurally related aromatic amines, such as aniline[1][13]. The proposed mechanism for aniline-induced splenotoxicity involves erythrocyte (red blood cell) damage. The damaged erythrocytes are then filtered and removed by the spleen, leading to an overload of cellular debris and iron. This can trigger a cascade of events, including oxidative stress, inflammation, and hyperplasia (an increase in the number of cells), which may ultimately contribute to the observed toxicity[1][13]. Given the aromatic nature of the pyrazole ring, a similar mechanism of indirect toxicity via erythrocyte damage is a plausible hypothesis.

Occupational Exposure Limits: A Case for a Conservative Approach

A critical aspect of chemical safety is adherence to established Occupational Exposure Limits (OELs). However, for pyrazole, a review of major regulatory bodies, including the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), reveals that no specific OELs have been established[3][7][8][14]. This absence of a defined limit does not imply safety; rather, it necessitates a more conservative approach to exposure control. In the absence of official OELs, the principle of "As Low As Reasonably Practicable" (ALARP) must be rigorously applied. All handling of pyrazole compounds should be conducted with the assumption that they are hazardous, and engineering controls and personal protective equipment should be utilized to minimize any potential for exposure.

Safe Handling and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling pyrazole compounds relies on a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure as they are designed to remove the hazard at the source.

-

Chemical Fume Hood: All manipulations of pyrazole compounds, especially those involving solids that can generate dust or volatile derivatives, must be conducted in a certified chemical fume hood[9][15].

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors or dusts[15].

Administrative Controls: Safe Work Practices

Administrative controls are work practices that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs should be developed and strictly followed for all procedures involving pyrazole compounds. These SOPs should include specific instructions on handling, storage, and waste disposal.

-

Training: All personnel handling pyrazole compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response protocols.

-

Restricted Access: Areas where pyrazole compounds are stored and handled should be clearly marked and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and dust, preventing serious eye damage[1][7]. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended for prolonged handling or when working with concentrated solutions. Gloves must be inspected before use and changed immediately if contaminated. | Prevents dermal absorption, which is a significant route of exposure leading to systemic toxicity[1][7]. |

| Body Protection | A flame-resistant laboratory coat should be worn and buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended. | Protects the skin from contact with pyrazole compounds[1][8]. |

| Respiratory Protection | For procedures that may generate dust or aerosols and are not adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of airborne pyrazole compounds, which can lead to respiratory tract irritation and systemic toxicity[1][15]. |

Diagram: Hierarchy of Controls for Handling Pyrazole Compounds

Caption: The hierarchy of controls prioritizes the most effective safety measures for handling hazardous compounds.

Safe Synthesis and Storage Practices: From Reaction to Repository

The synthesis of pyrazole derivatives often involves the use of hazardous reagents and reaction conditions that require careful management.

Reagent and Reaction Safety

-

Hydrazine and its Derivatives: Many pyrazole syntheses utilize hydrazine or its derivatives, which are themselves toxic and potentially carcinogenic. Handle these reagents with extreme caution in a fume hood.

-

Pyrophoric Reagents: Some synthetic routes may involve pyrophoric reagents (e.g., organolithium compounds). These must be handled under an inert atmosphere and with specialized training and equipment.

-

Exothermic Reactions: Be aware of the potential for exothermic reactions and have appropriate cooling measures in place.

-

Greener Synthesis Routes: Whenever possible, consider and adopt "greener" synthetic methodologies that utilize less hazardous solvents and reagents, and milder reaction conditions[13].

Storage and Segregation

-

Storage Containers: Store pyrazole compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area[15].

-

Segregation: Store pyrazole compounds away from incompatible materials, such as strong oxidizing agents[5].

-

Locked Storage: Given their toxicity, it is advisable to store pyrazole compounds in a locked cabinet or a designated and controlled area[1][15].

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to minimize harm.

First Aid Measures

The following first aid measures should be taken immediately, and medical attention should always be sought[1][3][7][8][10]:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-